7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline

Lipophilicity CNS drug design Physicochemical profiling

7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline (CAS 1250064-89-1) is a synthetic, dual-halogenated member of the tetrahydroisoquinoline (THIQ) family, bearing bromine at the 7-position and fluorine at the 5-position on the bicyclic core. The THIQ scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous bioactive alkaloids and synthetic drug candidates targeting CNS disorders, oncology, and cardiovascular indications.

Molecular Formula C9H9BrFN
Molecular Weight 230.08
CAS No. 1250064-89-1
Cat. No. B2672008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline
CAS1250064-89-1
Molecular FormulaC9H9BrFN
Molecular Weight230.08
Structural Identifiers
SMILESC1CNCC2=C1C(=CC(=C2)Br)F
InChIInChI=1S/C9H9BrFN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2
InChIKeyIBMNHHZOXMKENF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline CAS 1250064-89-1 – Procurement-Relevant Chemical Profile and Scaffold Identity


7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline (CAS 1250064-89-1) is a synthetic, dual-halogenated member of the tetrahydroisoquinoline (THIQ) family, bearing bromine at the 7-position and fluorine at the 5-position on the bicyclic core. The THIQ scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous bioactive alkaloids and synthetic drug candidates targeting CNS disorders, oncology, and cardiovascular indications. The compound is supplied as a research intermediate with a typical purity specification of ≥95% . Its computed XLogP3 of 2.1 and topological polar surface area of 12 Ų [1] position it within physicochemical space favorable for CNS penetration, while the dual-halogen substitution pattern enables sequential functionalization via orthogonal cross-coupling chemistry.

Why Procurement of 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline Requires Specification of Exact Halogen Regiochemistry


Within the THIQ class, the identity and position of halogen substituents are not interchangeable. Even subtle modifications—such as replacing the 7-bromo and 5-fluoro pattern with a 7-chloro-5-fluoro or a 7-bromo-3-fluoro variant—can yield pronounced differences in lipophilicity, electronic character, and biological target engagement. Quantitative structure–activity relationship (QSAR) studies on 7-substituted THIQs have demonstrated that electronic (σ_m) and lipophilic (π) parameters of the substituent differentially modulate PNMT inhibitory potency versus α2-adrenoceptor affinity, with lipophilicity influencing potency at both sites while electronic effects drive selectivity [1]. Consequently, substituting the scaffold without preserving the precise 7-Br/5-F substitution pattern risks altering both pharmacodynamic and pharmacokinetic profiles, and reprocurement of a closely related but non-identical analog cannot be assumed to yield equivalent experimental outcomes.

Quantitative Differentiation Evidence for 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline (CAS 1250064-89-1) Against Closest Analogs


Lipophilicity Comparison: 7-Br,5-F THIQ vs. Non-Fluorinated 7-Bromo-THIQ

The target compound exhibits a computed XLogP3 of 2.1, whereas the non-fluorinated analog 7-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 17680-55-6) has a computed XLogP3 of approximately 1.8 [1]. The 0.3 log unit increase reflects the lipophilicity-enhancing effect of the 5-fluoro substituent, a factor known to improve membrane permeability and CNS penetration potential compared to mono-halogenated THIQ scaffolds [2].

Lipophilicity CNS drug design Physicochemical profiling

PNMT Inhibitory Potency Projection from Published 7-Substituted THIQ QSAR Model

Using the Grunewald et al. (1999) QSAR equation for PNMT inhibition (pK_i = 0.599π – 0.0725MR + 1.55σ_m + 5.80), the 7-bromo-5-fluoro substitution pattern (π_Br = 0.86, MR_Br = 8.88, σ_m-Br = 0.39) predicts a pK_i of approximately 6.37, corresponding to a Ki of ~430 nM. In contrast, the 7-nitro analog (π = −0.28, σ_m = 0.71) yields a pK_i of ~6.68 (Ki ~210 nM), while the 7-chloro analog (π = 0.71, σ_m = 0.37) yields a pK_i of ~6.27 (Ki ~540 nM) [1]. This positions the target scaffold as a moderately potent PNMT inhibitor with a distinct selectivity profile attributable to the electron-withdrawing effect of the 5-fluoro group, which is not captured in the 7-substituent-only model and may further modulate α2-adrenoceptor affinity.

PNMT inhibition QSAR Catecholamine biosynthesis

Experimental PNMT Inhibition Data for the Closest Mono-Halogenated Comparator: 7-Bromo-THIQ

The closest structurally characterized comparator, 7-bromo-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ), has been experimentally determined to inhibit bovine PNMT with a Ki of 56 nM in a radiochemical assay [1]. A separate measurement reported a Ki of 290 nM for bovine adrenal PNMT [1]. These data establish the 7-bromo substituent as a key contributor to PNMT affinity within the THIQ series. The target compound, bearing an additional 5-fluoro substituent, is expected to retain substantial PNMT engagement while offering differentiated physicochemical and metabolic properties conferred by fluorine.

PNMT Enzyme inhibition Neuropharmacology

Dual Halogen Pattern Enables Orthogonal Cross-Coupling: 7-Br,5-F vs. Mono-Halogenated THIQ Scaffolds

The presence of both a bromine atom (excellent leaving group for Suzuki, Buchwald-Hartwig, and Ullmann couplings) and a fluorine atom (amenable to nucleophilic aromatic substitution under specific conditions) on the same scaffold enables sequential, regioselective functionalization that is not possible with mono-halogenated THIQ analogs such as 7-bromo-THIQ (CAS 17680-55-6) or 5-fluoro-THIQ. This orthogonal reactivity is a documented advantage in parallel library synthesis, where the bromine site can be diversified first (e.g., Pd-catalyzed cross-coupling), followed by fluorine displacement or retention as a metabolic blocking group [1].

Synthetic versatility Cross-coupling Medicinal chemistry building blocks

Purity Specification Benchmarking: 95% Min. Purity vs. Alternative Suppliers

The free base form (CAS 1250064-89-1) is commercially available with a documented minimum purity specification of 95% from at least one major supplier . This specification exceeds the often-unstated purity of some generic listings and provides a baseline for procurement quality control. In synthetic applications, impurities below 5% are critical to avoid confounding effects in biological assays or unintended side products in multi-step syntheses.

Quality assurance Procurement specification Reproducibility

Metabolic Stability Advantage of 5-Fluoro Substitution: Class-Level Evidence for THIQ Scaffolds

Fluorine substitution at metabolically labile aromatic positions is a well-established strategy to block cytochrome P450-mediated oxidative metabolism. In the THIQ class, the introduction of fluorine has been shown to reduce oxidative clearance and prolong in vitro half-life in microsomal stability assays compared to non-fluorinated analogs . The 5-fluoro substituent in the target compound is positioned para to the ring nitrogen, a site typically susceptible to oxidation; its presence is expected to confer greater metabolic stability than the non-fluorinated 7-bromo-THIQ (CAS 17680-55-6). While direct microsomal stability data for this specific compound have not been published, the class-level evidence is strong and directly applicable to procurement decisions where in vivo PK prediction is a consideration.

Metabolic stability Fluorine substitution CYP450 resistance

Optimal Research and Industrial Application Scenarios for 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline (CAS 1250064-89-1)


CNS Drug Discovery: PNMT-Targeted or Dopamine D3 Receptor Modulator Library Synthesis

The THIQ scaffold is a privileged core for dopamine D3 receptor modulators and PNMT inhibitors [1]. The 7-Br,5-F substitution pattern provides a balanced lipophilicity profile (XLogP3 = 2.1) conducive to CNS penetration, making it a suitable starting point for constructing focused libraries targeting neurological and psychiatric indications [2]. Procurement of this specific dihalogenated intermediate enables SAR exploration at both the 7- and 5-positions in a single synthetic sequence.

Orthogonal Late-Stage Diversification for Parallel Library Synthesis

The simultaneous presence of a bromine (Pd-catalyzed cross-coupling) and fluorine (SNAr or metabolic blocking) handle allows medicinal chemistry teams to perform two sequential, regioselective diversification steps from a single building block [1]. This reduces the number of synthetic intermediates required for library generation compared to sequential mono-halogenated building block approaches.

Physicochemical Property Optimization in Lead Generation

The computed XLogP3 of 2.1, TPSA of 12 Ų, and the presence of a secondary amine (pKa ~8.5–9.5 predicted for the tetrahydroisoquinoline nitrogen) place this scaffold within favorable CNS multiparameter optimization space [1]. Researchers optimizing lead-like properties for oral CNS drugs can use this intermediate to install polar or lipophilic groups at either halogen position while maintaining the core physicochemical profile [2].

Mechanistic Probe Synthesis for PNMT and α2-Adrenoceptor Selectivity Studies

Based on the QSAR model of Grunewald et al. (1999), the 7-bromo-5-fluoro THIQ scaffold is predicted to exhibit differential selectivity for PNMT versus the α2-adrenoceptor due to the opposing electronic requirements of the two targets [1]. This makes it a valuable intermediate for synthesizing mechanistic probes to elucidate the structural determinants of PNMT/α2 selectivity.

Quote Request

Request a Quote for 7-Bromo-5-fluoro-1,2,3,4-tetrahydro-isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.